molecular formula C12H11N3O4 B2529971 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 338395-76-9

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B2529971
CAS No.: 338395-76-9
M. Wt: 261.237
InChI Key: ARIUKBLPJBWGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a high-purity chemical compound offered for research and development purposes. This pyridazine derivative serves as a versatile building block and intermediate in synthetic organic and medicinal chemistry. Its core structure is related to a class of substituted pyridazinecarboxamides that have been investigated for their potential as kinase inhibitors, which are relevant in the study of various disease pathways . Researchers utilize this and similar heterocyclic compounds in the synthesis of novel molecules for biological screening and structure-activity relationship (SAR) studies . As a fine chemical intermediate, it is critical for the development of active pharmaceutical ingredients (APIs) and other specialized reagents . The compound is characterized using advanced analytical techniques including HPLC, LCMS, GCMS, and NMR spectroscopy to ensure identity and purity, providing researchers with a reliable material for their investigations . This product is intended for laboratory research use only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-8-4-2-7(3-5-8)15-10(17)6-9(16)11(14-15)12(13)18/h2-6,16H,1H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIUKBLPJBWGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . The reaction is carried out in the presence of p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane (DCE) at elevated temperatures (around 84°C) for a specific duration (approximately 1 hour) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s key reactive sites include:

  • Hydroxyl group (C4) : Participates in hydrogen bonding and can undergo alkylation, acylation, or oxidation.

  • Carboxamide (C3) : Susceptible to hydrolysis under acidic/basic conditions or enzymatic action.

  • Methoxyphenyl substituent (N1) : Electron-donating effects influence ring electrophilicity.

  • Pyridazine ring : Prone to electrophilic substitution at electron-rich positions or ring-opening under extreme conditions.

Hydrolysis of the Carboxamide Group

The carboxamide group at position 3 can hydrolyze to form a carboxylic acid. This reaction is pH-dependent and often catalyzed by acids, bases, or enzymes:

C3H5N3O2-CONH2H+/OHC3H5N3O2-COOH+NH3\text{C}_3\text{H}_5\text{N}_3\text{O}_2\text{-CONH}_2 \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_3\text{H}_5\text{N}_3\text{O}_2\text{-COOH} + \text{NH}_3

Conditions :

  • Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutions at elevated temperatures (80–100°C).

  • Enzymatic cleavage via amidases in biological systems .

Electrophilic Aromatic Substitution

The electron-rich pyridazine ring undergoes substitution at positions activated by the hydroxyl and methoxy groups. Examples include:

Reaction Type Reagents Position Product
NitrationHNO₃, H₂SO₄C55-Nitro derivative
HalogenationCl₂/FeCl₃, Br₂/FeBr₃C55-Chloro/Bromo derivative
SulfonationH₂SO₄, SO₃C55-Sulfo derivative

Note: The hydroxyl group directs substitution to the ortho/para positions relative to itself, while the methoxyphenyl group enhances ring electron density .

Redox Reactions

  • Oxidation of the Hydroxyl Group :
    The C4 hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃), forming a 4-oxo derivative :

    C4-OHKMnO4C4=O\text{C}_4\text{-OH} \xrightarrow{\text{KMnO}_4} \text{C}_4\text{=O}
  • Reduction of the Pyridazine Ring :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a piperazine analog, altering bioactivity .

Cyclization and Rearrangement

In polar aprotic solvents (e.g., DMSO), analogs of this compound undergo cyclization. For example, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide forms imidazolidine-2,4-dione via intramolecular nucleophilic attack :

IntermediateDMSOImidazolidine-2,4-dione\text{Intermediate} \xrightarrow{\text{DMSO}} \text{Imidazolidine-2,4-dione}

This suggests potential for similar reactivity in the target compound under prolonged storage or specific conditions.

Biological Interactions

While not a direct chemical reaction, the compound interacts with biomolecules:

  • Enzyme Inhibition : Binds to kinases (e.g., ALK, c-Met) via hydrogen bonding between the carboxamide and active-site residues .

  • Metabolic Modifications : Hepatic CYP450 enzymes may hydroxylate the methoxyphenyl group or oxidize the pyridazine ring .

Stability Considerations

  • Thermal Stability : Decomposes above 235°C (melting point) .

  • Photodegradation : UV exposure may cleave the methoxy group or oxidize the hydroxyl group.

  • pH Sensitivity : Carboxamide hydrolysis accelerates in strongly acidic/basic media .

Comparative Reactivity of Analogs

Analog Key Reaction Outcome
4-Hydroxy-1-(3-methoxyphenyl)-6-oxo derivative Nitration5-Nitro substitution
1-Phenyl-6-oxo derivative Halogenation5-Bromo substitution
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylateHydrolysisCarboxylic acid formation

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridazine ring substituted with a hydroxy group and a methoxyphenyl group, contributing to its unique chemical properties. Its molecular weight is approximately 261.23 g/mol. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. In a study by Aziz-ur-Rehman et al., various derivatives were synthesized and tested for their anticancer efficacy, demonstrating promising results with low IC50 values against cancer cell lines. The structural similarity of 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide suggests it may also possess similar anticancer activity, warranting further investigation into its derivatives for potential therapeutic use .

2. Antimicrobial Properties
Compounds containing the pyridazine moiety have been evaluated for their antimicrobial activities. Preliminary studies suggest that modifications to the pyridazine structure can enhance antibacterial and antifungal properties. This compound's unique structure may contribute to its effectiveness against various pathogens, making it a candidate for further antimicrobial studies .

Biological Research Applications

1. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide and biological targets. Such studies can provide insights into its mechanism of action and help in the design of more potent analogs .

2. Synthesis of Novel Derivatives
The synthesis of derivatives based on this compound has been explored to enhance biological activity and selectivity. The modification of functional groups can lead to improved pharmacokinetic properties and reduced toxicity, making it an area of active research in drug development .

Case Studies and Research Findings

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivitySynthesized derivatives showed low IC50 values indicating strong anticancer potential .
Prabhakar et al. (2024)Antimicrobial ActivityNew derivatives demonstrated good efficacy against S. aureus and E. coli; computational docking revealed favorable interactions .
PMC Article (2022)Molecular Hybrid DesignInvestigated hybrid compounds containing pyridazine structures for antitumor activity; highlighted the importance of structural modifications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyridazine Derivatives

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Functional Groups Reference
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide C₁₂H₁₁N₃O₄ 1: 4-MeOPh; 3: CONH₂; 4: OH Not reported Carboxamide, Hydroxyl
PDZ-1 (Methyl ester analogue) C₁₃H₁₂N₂O₅ 1: 4-MeOPh; 3: COOCH₃; 4: OH Not reported Ester, Hydroxyl
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide C₁₃H₁₃N₃O₃ 1: CH₃; 3: CONH(4-MeOPh) Not reported Carboxamide, Methyl
4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₁₂H₁₀N₂O₄ 1: 2-MePh; 3: COOH; 4: OH Not reported Carboxylic acid, Hydroxyl
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate C₁₄H₁₄N₂O₄ 1: 4-MePh; 3: COOEt; 4: OH Not reported Ester, Hydroxyl

Key Observations :

  • Replacement with a methylphenyl group (e.g., 4-methylphenyl in ) reduces steric hindrance but may decrease polarity .
  • Functional Group Impact : Carboxamide derivatives generally exhibit higher solubility in polar solvents compared to esters (e.g., PDZ-1) or carboxylic acids due to hydrogen-bonding capabilities .

Table 2: Comparative Bioactivity of Pyridazine Derivatives

Compound Name Biological Activity Mechanism Reference
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide Potential plant systemic resistance inducer Unknown; hypothesized SAR modulation
PDZ-1 (Methyl ester analogue) Induces systemic acquired resistance in plants Activates plant defense pathways
Pyrimidine derivatives () Not reported N/A
Pyrazole-carboximidamides () Antimicrobial/antifungal activity Enzyme inhibition

Key Observations :

  • The carboxamide derivative shares a structural framework with PDZ-1, a methyl ester analogue proven to induce systemic resistance in plants against pathogens like Fusarium oxysporum. However, PDZ-1 lacks direct fungicidal activity, suggesting that functional groups (ester vs. carboxamide) modulate bioactivity .
  • Unlike pyrazole-carboximidamides (), which exhibit direct antimicrobial effects, pyridazinecarboxamides may act indirectly via host-mediated defense mechanisms .

Key Observations :

  • Pyridazinecarboxamides are typically characterized by distinct IR carbonyl stretches (~1680 cm⁻¹ for CONH₂) and downfield-shifted aromatic protons in ¹H NMR due to electron-withdrawing groups .
  • Pyrimidine derivatives () show higher melting points (e.g., 300°C) compared to pyridazines, likely due to stronger intermolecular hydrogen bonding in pyrimidine cores .

Biological Activity

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, also known by its CAS number 338395-76-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11N3O4
  • Molecular Weight : 261.23 g/mol
  • Structural Features : The compound features a pyridazine ring with a hydroxyl group and a methoxyphenyl substituent, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including HeLa and C6 cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Antioxidant Properties

The compound has demonstrated notable antioxidant activity. Preliminary tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related damage in cells. The SC50 value for the compound was reported at 40.4 μg/mL, indicating its potential as a natural antioxidant compared to ascorbic acid .

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, thereby potentially reducing inflammation in various biological systems. This activity is particularly relevant in chronic inflammatory diseases where oxidative stress plays a pivotal role .

The mechanisms through which 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide exerts its biological effects involve several pathways:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It promotes apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative stress and protects cellular components from damage.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Anticancer Activity :
    • A series of pyridazine derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects through apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Evaluation :
    • In a comparative study of antioxidant activities among various phenolic compounds, 4-hydroxy derivatives showed promising results in DPPH assays, indicating their potential use in food and pharmaceutical applications .

Data Summary

Biological Activity Test Method Result Reference
AnticancerCell viability assays (HeLa, C6)Significant inhibition observed
AntioxidantDPPH assaySC50 = 40.4 μg/mL
Anti-inflammatoryCytokine assayReduced cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving substituted pyridazine precursors. Key steps include condensation of 4-methoxyphenylamine with pyridazine intermediates under controlled pH (6–8) and temperature (60–80°C). Ethanol or DMF is commonly used as a solvent, with catalytic bases like triethylamine to enhance nucleophilic substitution .
  • Optimization : Reaction efficiency depends on stoichiometric ratios of reactants and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyridazine core, carboxamide group, and methoxyphenyl substitution. Key signals include δ ~12.5 ppm (broad, -OH) and δ ~3.8 ppm (s, -OCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (calc. for C₁₂H₁₀N₃O₄: 262.0388) to verify molecular formula .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain its role in inducing systemic acquired resistance (SAR) in plants?

  • Experimental Design : Studies on structurally related pyridazinone derivatives (e.g., PDZ-1) show SAR induction via upregulation of pathogenesis-related (PR) proteins (e.g., chitinases, β-1,3-glucanases) in Arabidopsis thaliana. Use knockout mutants (e.g., npr1) to validate salicylic acid pathway dependence .
  • Contradictions : Unlike PDZ-1 (methyl ester), the carboxamide variant may exhibit altered bioavailability or receptor binding. Comparative transcriptomics can resolve functional differences .

Q. How do structural modifications (e.g., substituents on the pyridazine ring) affect bioactivity?

  • Structure-Activity Relationship (SAR) :

Substituent PositionFunctional GroupObserved BioactivityReference
3-positionCarboxamideEnhanced SAR induction
1-position4-MethoxyphenylImproved solubility
  • Methodology : Replace the carboxamide with esters or cyano groups to assess changes in enzyme inhibition (e.g., COX-2) or antimicrobial activity. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Q. What experimental strategies address discrepancies in reported biological activity across studies?

  • Data Contradiction Analysis :

  • Source 1 : Reports antifungal activity (IC₅₀ = 10 µM) against Fusarium oxysporum .
  • Source 2 : No direct fungicidal effect observed; activity attributed to host defense priming .
  • Resolution : Replicate assays under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing). Include positive controls (e.g., fluconazole) and measure reactive oxygen species (ROS) to differentiate direct vs. indirect modes of action .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (GHS Category 2) .
  • Store in airtight containers at 4°C, away from light and oxidizing agents .
    • Toxicology : Limited carcinogenicity data; follow ACGIH guidelines for occupational exposure limits (OELs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.